3,4-Dichloro-2-(difluoromethoxy)cinnamic acid
Overview
Description
3,4-Dichloro-2-(difluoromethoxy)cinnamic acid is a synthetic organic compound that has garnered significant interest in medicinal chemistry and materials science. It is known for its unique chemical structure, which includes both dichloro and difluoromethoxy functional groups attached to a cinnamic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of radical trifluoromethylation, which is a process that introduces trifluoromethyl groups into organic molecules . This method is often employed due to its efficiency and the stability of the resulting compounds.
Industrial Production Methods
Industrial production of 3,4-Dichloro-2-(difluoromethoxy)cinnamic acid may involve large-scale chemical synthesis using similar methods as those used in laboratory settings but optimized for higher yields and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-(difluoromethoxy)cinnamic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted cinnamic acid derivatives.
Scientific Research Applications
3,4-Dichloro-2-(difluoromethoxy)cinnamic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory effects.
Industry: It is used in the production of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-(difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammation, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3,4-Dichloro-2-(difluoromethoxy)cinnamic acid can be compared with other similar compounds, such as:
2,3-Dichloro-4-(difluoromethoxy)cinnamic acid: This compound has a similar structure but with different positions of the dichloro and difluoromethoxy groups.
Diclofenac: Although not structurally identical, Diclofenac is another compound with anti-inflammatory properties that shares some functional similarities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3,4-dichloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-3-1-5(2-4-7(15)16)9(8(6)12)17-10(13)14/h1-4,10H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRPNPKQKNAVJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)OC(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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